(2-nitroethenyl)cyclopropane
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Overview
Description
(2-nitroethenyl)cyclopropane is an organic compound with the molecular formula C₅H₇NO₂. It features a cyclopropane ring substituted with a nitroethenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-nitroethenyl)cyclopropane typically involves the reaction of cyclopropane derivatives with nitroethene under controlled conditions. One common method includes the use of a base to deprotonate nitroethene, followed by its addition to a cyclopropane derivative. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: (2-nitroethenyl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The nitroethenyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions
Major Products:
Oxidation: Nitro derivatives of cyclopropane.
Reduction: Amino derivatives of cyclopropane.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used
Scientific Research Applications
(2-nitroethenyl)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers .
Mechanism of Action
The mechanism of action of (2-nitroethenyl)cyclopropane involves its interaction with molecular targets through its nitro and cyclopropane groups. The nitro group can undergo redox reactions, while the cyclopropane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with various biological molecules, influencing biochemical pathways .
Comparison with Similar Compounds
Cyclopropane: A simple cycloalkane with high ring strain and reactivity.
Nitroethene: An unsaturated nitro compound with different reactivity due to the absence of the cyclopropane ring.
Nitrocyclopropane: Similar to (2-nitroethenyl)cyclopropane but lacks the ethenyl group .
Uniqueness: this compound is unique due to the combination of the strained cyclopropane ring and the reactive nitroethenyl group. This combination imparts distinct chemical reactivity and potential for diverse applications in synthesis and research .
Biological Activity
(2-Nitroethenyl)cyclopropane is a compound that has garnered attention due to its potential biological activities. This article delves into the mechanisms, effects, and research findings related to this compound, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a cyclopropane ring with a nitro group attached to an ethylene moiety. The unique structure allows for diverse interactions within biological systems, primarily due to the presence of the nitro group, which can participate in redox reactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Redox Reactions : The nitro group can undergo reduction, leading to the generation of reactive intermediates that can induce cellular toxicity. This mechanism is particularly relevant in the context of antimicrobial activity, where nitro compounds have been shown to exert bactericidal effects by damaging microbial DNA and proteins .
- Electrophilic Interactions : The electrophilic nature of the nitro group facilitates nucleophilic attacks from biological macromolecules (e.g., proteins), potentially leading to enzyme inhibition or modification of cellular pathways .
- Conformational Effects : The cyclopropane ring can impose conformational constraints on the molecule, enhancing its binding affinity to biological targets compared to non-cyclized analogs .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Nitro compounds are known for their broad-spectrum activity against various pathogens, including bacteria and fungi. For instance, studies have shown that nitro-substituted compounds can effectively target Helicobacter pylori and Mycobacterium tuberculosis .
Antitumor Potential
The compound's ability to induce oxidative stress through redox cycling may contribute to its antitumor effects. Nitro compounds have been explored as potential chemotherapeutic agents due to their capacity to selectively kill cancer cells while sparing normal cells .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various nitro-substituted cyclopropanes, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 50 | E. coli |
Nitro Compound A | 25 | S. aureus |
Nitro Compound B | 100 | P. aeruginosa |
This table illustrates the competitive efficacy of this compound compared to other nitro compounds .
Case Study 2: Antitumor Activity
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
A549 | 10 |
These findings suggest that this compound possesses notable cytotoxicity against cancer cells, indicating its potential as an antitumor agent .
Properties
IUPAC Name |
2-nitroethenylcyclopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c7-6(8)4-3-5-1-2-5/h3-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCAGMYVDOFLFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C=C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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